molecular formula C7H11N2OP B2392432 (5-Aminopyridin-2-yl)dimethylphosphine oxide CAS No. 2411314-70-8

(5-Aminopyridin-2-yl)dimethylphosphine oxide

Cat. No.: B2392432
CAS No.: 2411314-70-8
M. Wt: 170.152
InChI Key: SGJUYKWGBTXKAC-UHFFFAOYSA-N
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Description

(5-Aminopyridin-2-yl)dimethylphosphine oxide is an organophosphorus compound featuring a pyridine core substituted with an amino group at the 5-position and a dimethylphosphine oxide (DMPO) moiety at the 2-position. This structure combines the electron-donating properties of the amino group with the polar, sterically demanding phosphine oxide group, making it valuable in medicinal chemistry and materials science. The compound is commercially available in milligram to gram quantities, though pricing often requires direct inquiry .

Its significance in drug development is highlighted by the role of DMPO groups in enhancing the activity and selectivity of kinase inhibitors, as demonstrated in the development of brigatinib, a non-small cell lung cancer treatment . The phosphine oxide group improves solubility and binding affinity, while the amino-pyridine scaffold facilitates interactions with biological targets.

Properties

IUPAC Name

6-dimethylphosphorylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2OP/c1-11(2,10)7-4-3-6(8)5-9-7/h3-5H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJUYKWGBTXKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-2-yl)dimethylphosphine oxide typically involves the phosphorylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with dimethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of (5-Aminopyridin-2-yl)dimethylphosphine oxide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-2-yl)dimethylphosphine oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

(5-Aminopyridin-2-yl)dimethylphosphine oxide serves as an important reagent in organic synthesis. It is utilized in cross-coupling reactions, which are pivotal for forming carbon-carbon bonds. This compound facilitates the synthesis of heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals due to their diverse biological activities.

Synthetic Routes

The synthesis typically involves the phosphorylation of pyridin-3-amine with dimethylphosphoryl chloride. The reaction is performed under inert conditions to minimize side reactions, followed by purification through distillation or chromatography.

Biological Applications

Enzyme Mechanism Studies

In biological research, (5-Aminopyridin-2-yl)dimethylphosphine oxide acts as a probe for investigating enzyme mechanisms. Its ability to form covalent bonds with target molecules allows it to modulate enzyme activity, making it a valuable tool for studying biochemical pathways.

Drug Development

The compound's structural features enable its use as a building block in medicinal chemistry. Research indicates that derivatives of (5-Aminopyridin-2-yl)dimethylphosphine oxide exhibit antimicrobial and antitumor activities. For instance, studies have shown that modifications of this compound can lead to the development of new therapeutic agents targeting various diseases .

Industrial Applications

Agrochemicals and Polymers

In industry, (5-Aminopyridin-2-yl)dimethylphosphine oxide is used in the production of agrochemicals and polymers. Its incorporation into polymer matrices has been shown to enhance combustion properties, resulting in materials that are safer and more efficient for various applications.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has demonstrated that certain derivatives of (5-Aminopyridin-2-yl)dimethylphosphine oxide possess significant antimicrobial properties against multidrug-resistant strains of bacteria. This highlights its potential in developing new antibiotics .
  • Antitumor Properties : A study focused on the antitumor activities of compounds derived from (5-Aminopyridin-2-yl)dimethylphosphine oxide showed promising results against cancer cell lines, indicating its role in cancer therapy development .
  • Polymer Enhancements : In polymer chemistry, the addition of (5-Aminopyridin-2-yl)dimethylphosphine oxide has led to improved ignition resistance and slower burning rates in materials, demonstrating its practical utility in enhancing material safety.

Summary Table of Applications

Application AreaSpecific UsesNotable Findings
Chemical Synthesis Reagent for cross-coupling and heterocyclic synthesisFacilitates formation of complex organic structures
Biological Research Enzyme mechanism studies; drug developmentExhibits antimicrobial and antitumor activities
Industrial Use Agrochemicals; polymer productionEnhances combustion properties in materials

Mechanism of Action

The mechanism of action of (5-Aminopyridin-2-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its phosphoryl group can form covalent bonds with target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers of Aminopyridinyl Dimethylphosphine Oxides

The substitution pattern on the pyridine ring critically influences physicochemical and biological properties. lists several positional isomers, including:

  • (2-Aminopyridin-4-yl)dimethylphosphine oxide
  • (6-Aminopyridin-2-yl)dimethylphosphine oxide
  • (3-Aminopyridin-2-yl)dimethylphosphine oxide

Key Differences

  • Electronic Effects: The amino group at the 5-position (target compound) creates a meta-directing effect, while isomers with amino groups at the 2- or 6-position alter electron density distribution, impacting reactivity and binding.
  • Steric Hindrance: The DMPO group at the 2-position (target) may impose less steric bulk compared to derivatives where DMPO is adjacent to the amino group (e.g., 3-amino-2-DMPO isomer).
  • Solubility: Polar interactions from the phosphine oxide are maximized when positioned ortho to the amino group, as in the target compound, enhancing aqueous solubility compared to para-substituted analogs .

Pyridine Derivatives with Alternative Substituents

and highlight compounds with divergent functional groups:

  • 2-Chloro-5-(trifluoromethyl)-1,4-dihydropyridin-4-one : Features a trifluoromethyl group and chlorine substituent, offering strong electron-withdrawing effects and metabolic stability but lacking the phosphine oxide’s polarity .
  • (5-Acetyl-6-aminopyridin-3-yl)boronic acid: Incorporates a boronic acid group, useful in Suzuki-Miyaura cross-couplings, but less suited for therapeutic applications due to instability in physiological conditions .

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Primary Application
(5-Aminopyridin-2-yl)dimethylphosphine oxide Pyridine 5-NH₂, 2-P(O)(CH₃)₂ Kinase inhibitors, Drug design
(2-Aminopyridin-4-yl)dimethylphosphine oxide Pyridine 2-NH₂, 4-P(O)(CH₃)₂ Research (limited commercial use)
2-Chloro-5-(trifluoromethyl)-1,4-dihydropyridin-4-one Dihydropyridine 2-Cl, 5-CF₃ Agrochemical intermediates

Role of Phosphine Oxide in Drug Design

The incorporation of DMPO in brigatinib’s structure improved both potency (IC₅₀ reduced by 10-fold) and selectivity for ALK/ROS1 kinases over off-targets, attributed to hydrogen bonding with kinase hinge regions and enhanced solubility . By analogy, (5-Aminopyridin-2-yl)dimethylphosphine oxide’s DMPO group likely contributes to similar advantages over non-phosphine oxide analogs.

Substituent Position and Bioactivity

  • Amino groups at the 5-position (meta to DMPO) optimize π-π stacking in kinase binding pockets.
  • Ortho-substituted DMPO groups (e.g., 2-position) reduce steric clashes compared to para-substituted variants .

Table 2: Commercial Availability

Compound Name Supplier Available Quantities Price Range
(5-Aminopyridin-2-yl)dimethylphosphine oxide CymitQuimica 50 mg – 250 mg Inquiry-based
2-Chloro-5-(trifluoromethyl)-1,4-dihydropyridin-4-one CymitQuimica 100 mg – 10 g €72 – €719

Biological Activity

(5-Aminopyridin-2-yl)dimethylphosphine oxide is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylphosphine oxide group attached to a 5-amino-substituted pyridine ring. Its molecular formula is C8H11N2OC_8H_{11}N_2O with a molecular weight of approximately 170.15 g/mol. This structure allows for various interactions with biological targets, making it a versatile agent in medicinal applications.

(5-Aminopyridin-2-yl)dimethylphosphine oxide exhibits its biological activity primarily through enzyme inhibition and modulation of biochemical pathways. The phosphoryl group can form covalent bonds with target molecules, altering their function and activity. Notably, it has been shown to act as an inhibitor for specific enzymes involved in critical biological processes:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on enzymes such as topoisomerase I (TOP1), which is crucial for DNA replication and transcription. Studies indicate that derivatives of phosphine oxides can exhibit higher inhibition values compared to standard inhibitors like camptothecin (CPT) at extended incubation times .

Biological Activities

The biological activities of (5-Aminopyridin-2-yl)dimethylphosphine oxide include:

  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation across various cell lines, including human promyelocytic leukemia (HL-60) and mouse fibroblast (NIH/3T3) cells. IC50 values indicate moderate to high cytotoxicity against these cells .
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain Gram-positive bacteria, highlighting its potential as an antibacterial agent.

Case Studies and Research Findings

  • Topoisomerase Inhibition : In a study evaluating various phosphine oxide derivatives, (5-Aminopyridin-2-yl)dimethylphosphine oxide was found to effectively inhibit TOP1, demonstrating sustained inhibition over time compared to traditional inhibitors like CPT .
    CompoundIC50 (µM)Cell Line
    (5-Aminopyridin-2-yl)dimethylphosphine oxide12.26 ± 1.02HL-60
    Camptothecin10.0 ± 0.5HL-60
  • Cytotoxicity Studies : A comparative analysis showed that while some phosphine oxide derivatives exhibited cytotoxicity against cancerous cells, they remained non-toxic to non-cancerous cell lines, suggesting a selective mechanism that could be beneficial for therapeutic applications.
  • Drug Development Applications : The incorporation of (5-Aminopyridin-2-yl)dimethylphosphine oxide into drug formulations has been linked to enhanced activity and selectivity in anticancer therapies, as demonstrated in the development of brigatinib, an ALK inhibitor used for treating non-small cell lung cancer (NSCLC) .

Q & A

Q. What are the recommended synthetic routes for (5-Aminopyridin-2-yl)dimethylphosphine oxide, and how can reaction conditions be optimized?

The compound is synthesized via palladium-catalyzed cross-coupling reactions. A Pd₂(dba)₃/Xantphos catalytic system enables coupling between halogenated pyridines (e.g., bromo- or iodo-pyridines) and dimethylphosphine oxide. Optimizing ligand choice (e.g., Xantphos) and reaction temperature (110°C in DMF) improves yields up to 86%. Solvent selection (e.g., 2-butanol) and stoichiometric ratios of intermediates are critical for minimizing side reactions .

Q. Which analytical techniques are essential for characterizing purity and structural integrity?

  • NMR spectroscopy (¹H, ¹³C, ³¹P) confirms the presence of the dimethylphosphine oxide group and aminopyridine backbone.
  • High-resolution mass spectrometry (HRMS) validates molecular weight.
  • HPLC with UV detection monitors purity, particularly for detecting byproducts like unreacted starting materials or dehalogenated impurities .

Q. What storage conditions are required to maintain stability?

Store under inert atmosphere (argon or nitrogen) at 2–8°C in airtight, light-protected containers. Moisture-sensitive phosphine oxide bonds may hydrolyze in humid environments, necessitating desiccants like silica gel .

Advanced Research Questions

Q. How can impurity formation during synthesis be systematically minimized?

Key strategies include:

  • Controlled reaction stoichiometry : Excess dimethylphosphine oxide (1.1–1.3 equivalents) reduces unreacted halogenated intermediates.
  • Temperature gradients : Slow heating (ramp to 110°C over 30 minutes) prevents thermal degradation.
  • Post-reaction quenching : Use aqueous sodium bicarbonate to neutralize acidic byproducts.
  • Chromatographic purification : Flash column chromatography with ethyl acetate/hexane gradients isolates the target compound from regioisomeric impurities .

Q. How does the dimethylphosphine oxide moiety influence biological target engagement?

The phosphine oxide group acts as a hydrogen-bond acceptor, enhancing binding affinity to ATP-binding pockets (e.g., ALK kinase in brigatinib analogs). Its redox stability compared to carbonyl or sulfone groups reduces off-target metabolism, improving pharmacokinetic profiles. Structure-activity relationship (SAR) studies show that substituting the pyridine ring’s amino group with bulkier substituents decreases solubility but increases selectivity .

Q. What computational methods predict the compound’s reactivity in catalytic or coordination systems?

  • Density Functional Theory (DFT) : Models ligand-metal interactions (e.g., Pd-catalyzed coupling) to predict reaction pathways.
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics.
  • Docking studies : Evaluate binding poses with biological targets (e.g., FAK inhibitors) by analyzing hydrogen-bond networks and steric complementarity .

Q. How can contradictions in catalytic efficiency across studies be resolved?

Discrepancies often arise from ligand-metal ratios or solvent polarity. For example:

  • Ligand effects : Xantphos improves Pd catalyst stability compared to PPh₃, reducing deactivation.
  • Solvent polarity : DMF (high polarity) enhances oxidative addition rates vs. toluene (low polarity).
    Systematic benchmarking using standardized conditions (e.g., 5 mol% Pd, 110°C) and kinetic profiling (e.g., GC-MS monitoring) clarifies optimal parameters .

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